Ono-AE-248 was developed by Ono Pharmaceutical Co., Ltd. It is classified as a non-steroidal anti-inflammatory drug that specifically targets the EP3 receptor, which is one of the four known subtypes of prostaglandin E2 receptors (EP1, EP2, EP3, and EP4). The receptor subtypes are G protein-coupled receptors that mediate various biological responses to prostaglandins, including pain, inflammation, and neuroprotection .
The synthesis of Ono-AE-248 involves several steps that require careful control of reaction conditions. While specific details of the synthetic route are not extensively documented in public literature, it is known that the process includes:
The final product is characterized by high purity and specificity for the EP3 receptor, which is crucial for its biological activity .
Ono-AE-248 has a complex molecular structure characterized by specific functional groups that confer its selectivity for the EP3 receptor. The molecular formula of Ono-AE-248 is CHO, indicating the presence of carbon, hydrogen, and oxygen atoms.
The three-dimensional conformation of Ono-AE-248 allows it to fit precisely into the binding site of the EP3 receptor, facilitating effective signal transduction .
Ono-AE-248 participates in several chemical reactions primarily involving its interaction with biological targets:
These reactions highlight its potential therapeutic applications in managing pain and inflammation.
The mechanism of action of Ono-AE-248 is primarily mediated through its selective activation of the EP3 receptor subtype:
In experimental models, Ono-AE-248 has been shown to exacerbate ischemic injury in brain tissue by increasing infarct volume when administered prior to induced ischemia .
Ono-AE-248 exhibits several physical and chemical properties relevant to its function:
These properties are essential for determining appropriate formulations for research or therapeutic use .
Ono-AE-248 has several scientific applications due to its role as an EP3 receptor agonist:
ONO-AE-248 (11,15-O-dimethyl-prostaglandin E₂) is a synthetic prostaglandin E₂ (PGE₂) analogue engineered for high selectivity toward the EP3 receptor subtype. Binding affinity studies reveal a dissociation constant (Ki) of 15 nM for murine EP3 receptors, with >250-fold selectivity over other EP subtypes (EP1, EP2, EP4), which exhibit Ki values >3,700 nM [7]. This specificity is conserved in human models, where ONO-AE-248 demonstrates negligible activity at prostanoid receptors (DP, FP, IP, TP) even at micromolar concentrations [5] [7]. Functional assays confirm full agonism: In human pulmonary artery rings, ONO-AE-248 induces dose-dependent contractions (pEC50 = 6.34 ± 0.35), an effect abolished by EP3 antagonists [5]. Crucially, it triggers non-apoptotic programmed cell death in neutrophils by disrupting mitochondrial transmembrane potential—independent of caspase-3, caspase-8, or p38-MAPK pathways—highlighting its unique receptor-driven bioactivity [2].
Table 1: Receptor Binding Affinity Profile of ONO-AE-248
Receptor Type | Species | Ki (nM) | Selectivity vs. EP3 |
---|---|---|---|
EP3 | Mouse | 15 | Reference |
EP1 | Mouse | >3,700 | >246-fold |
EP2 | Mouse | >3,700 | >246-fold |
EP4 | Mouse | >3,700 | >246-fold |
FP | Human | >10,000 | >666-fold |
TP | Human | >10,000 | >666-fold |
The molecular basis for ONO-AE-248’s selectivity lies in its interactions with EP3-specific ligand-binding domains. Unlike natural PGE₂—which binds multiple EP receptors—the 11,15-O-dimethyl modifications restrict conformational flexibility, favoring EP3’s hydrophobic binding pocket [7]. Though primarily an EP3 agonist, ONO-AE-248 exhibits weak cross-reactivity with EP1 at high concentrations (≥10 μM), evidenced by calcium mobilization in cells co-expressing both receptors [3] [7]. This is pharmacologically distinct from sulprostone, which potently activates both EP1 and EP3 (Ki = 107 nM and 0.35 nM, respectively) [5].
EP3 receptor isoforms (e.g., human EP3I–EP3VIII) further modulate ligand responses. All isoforms share identical transmembrane domains responsible for ligand binding but diverge in C-terminal tails, altering G-protein coupling efficiency. ONO-AE-248 activates all isoforms but exhibits isoform-dependent signaling bias: EP3α/β isoforms primarily inhibit adenylyl cyclase, while EP3γ may augment cAMP under specific conditions [7] [8].
Table 2: EP3 Receptor Isoforms and ONO-AE-248 Signaling Outcomes
Isoform | C-Terminal Tail Length | Primary G-Protein Coupling | Functional Outcome of ONO-AE-248 Activation |
---|---|---|---|
EP3α | 30 amino acids | Gαi/Gα12 | Adenylyl cyclase inhibition, Ca²⁺ mobilization |
EP3β | 26 amino acids | Gαi/Gα12 | Adenylyl cyclase inhibition |
EP3γ | 29 amino acids | Gαi/Gαs | Variable cAMP modulation |
ONO-AE-248 orchestrates diverse cellular responses through G-protein-dependent pathways:
Among EP3-targeting agonists, ONO-AE-248 stands out for its receptor selectivity profile:
Table 3: Selectivity and Functional Effects of Synthetic EP3 Agonists
Agonist | Primary Target | Key Off-Target Affinities | Functional Limitations |
---|---|---|---|
ONO-AE-248 | EP3 (Ki=15 nM) | Minimal interaction with EP1 (≥100× lower) | None identified |
Sulprostone | EP3 (Ki=0.35 nM) | EP1 (Ki=107 nM), FP (Ki=198 nM) | Non-EP3 effects in gastric/uterine tissues |
M&B28767 | EP3 (Ki=0.68 nM) | EP4 (Ki=24 nM), FP (Ki=124 nM) | Cross-reactivity limits mechanistic studies |
GR63799X | EP3 (Ki=1.9 nM) | EP4 (Ki=480 nM) | Moderate selectivity |
Functionally, ONO-AE-248 induces smoother concentration-response curves in vascular contraction assays compared to sulprostone, which exhibits non-EP3-mediated effects in murine gastric fundus (126% tension vs. 95% for ONO-AE-248) [5]. It also demonstrates superior isoform-independent activity over TEI-3356 (IC50=0.01 μM), which shows biased signaling across EP3 variants [5] [7].
Concluding Remarks
ONO-AE-248 exemplifies rational design in prostanoid pharmacology, achieving unparalleled EP3 selectivity through targeted molecular modifications. Its well-defined actions on cAMP, Ca²⁺, mitochondrial pathways, and receptor cross-talk provide a template for dissecting EP3’s roles in inflammation, vascular tone, and cell death. Future work should explore isoform-specific drug design to leverage signaling biases therapeutically.
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8